Ethyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate
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Overview
Description
Ethyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate is a complex organic compound that features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate typically involves the reaction of ethyl 4-aminobenzoate with a thiazolidine derivative. One common method includes the use of thioglycolic acid and an appropriate aldehyde or ketone to form the thiazolidine ring . The reaction conditions often involve the use of a strong acid catalyst, such as hydrochloric acid, and heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as microwave irradiation and sonochemistry can be employed to enhance reaction rates and yields . Additionally, green chemistry approaches, including the use of reusable catalysts and solvent-free conditions, are increasingly being adopted to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidine derivatives with different oxidation states.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like nitric acid for nitration .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while nitration can introduce nitro groups onto the aromatic ring .
Scientific Research Applications
Ethyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate involves its interaction with specific molecular targets. For instance, it has been shown to stimulate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in regulating glucose and lipid metabolism . Additionally, it can inhibit certain enzymes, such as cytoplasmic Mur ligase, which is involved in bacterial cell wall synthesis . The compound also exhibits antioxidant activity by scavenging reactive oxygen species (ROS) .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: This compound shares the thiazolidine ring structure and is known for its antidiabetic properties.
Ethyl (2,4-dioxo-1,3-thiazolidin-3-yl)acetate: Similar in structure but with different substituents, this compound is used in organic synthesis and medicinal chemistry.
Methyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate: Another derivative with potential biological activities.
Uniqueness
Ethyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate is unique due to its specific combination of the thiazolidine ring and the ethyl ester group, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets and its diverse range of applications make it a valuable compound in various fields of research .
Properties
Molecular Formula |
C12H12N2O4S |
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Molecular Weight |
280.30 g/mol |
IUPAC Name |
ethyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate |
InChI |
InChI=1S/C12H12N2O4S/c1-2-18-11(16)7-3-5-8(6-4-7)13-10-9(15)14-12(17)19-10/h3-6,10,13H,2H2,1H3,(H,14,15,17) |
InChI Key |
LPAMRTFDJDDTDM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2C(=O)NC(=O)S2 |
Origin of Product |
United States |
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